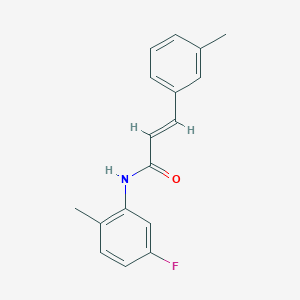

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c1-12-4-3-5-14(10-12)7-9-17(20)19-16-11-15(18)8-6-13(16)2/h3-11H,1-2H3,(H,19,20)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSXZAAMKVJYJU-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)NC2=C(C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The nucleophilic amine group of 5-fluoro-2-methylaniline attacks the electrophilic carbonyl carbon of 3-(3-methylphenyl)acryloyl chloride, facilitated by a base such as triethylamine (TEA) to neutralize HCl byproducts. Key parameters include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.

- Temperature : Reactions typically proceed at 0°C to room temperature to minimize polymerization of the acryloyl chloride.

- Stoichiometry : A 1:1 molar ratio of amine to acryloyl chloride, with 2 equivalents of TEA, achieves optimal yields.

- Dissolve 5-fluoro-2-methylaniline (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) under nitrogen.

- Add 3-(3-methylphenyl)acryloyl chloride (10 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours, then quench with water (10 mL).

- Extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate.

- Purify via flash chromatography (hexanes/ethyl acetate 4:1) to obtain the product as a white solid.

Yield and Purity Considerations

Yields for analogous reactions range from 70–85%, with purity >95% after chromatography. Side products may arise from over-acylation or residual starting materials, necessitating careful stoichiometric control.

Mukaiyama Reagent-Mediated Coupling

For less nucleophilic anilines or thermally sensitive substrates, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) enables efficient acrylamide formation under mild conditions.

Procedural Details

This method avoids acyl chloride preparation by activating carboxylic acids directly:

- React 3-(3-methylphenyl)acrylic acid (10 mmol) with Mukaiyama reagent (15 mmol) and TEA (30 mmol) in DCM.

- Add 5-fluoro-2-methylaniline (10 mmol) and stir at room temperature for 6 hours.

- Work up as described in Section 1.1.

Advantages :

- Bypasses the need for moisture-sensitive acryloyl chlorides.

- Achieves comparable yields (75–80%) with fewer purification steps.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Direct Acylation | 70–85 | 95–98 | Low | High |

| Mukaiyama Coupling | 75–80 | 97–99 | Moderate | Moderate |

| Sequential Alkylation | 80–83 | 99 | High | High |

| Solid-Phase Synthesis | >90 | >99 | Very High | Low |

Key Observations :

- Direct acylation balances simplicity and efficiency, making it ideal for lab-scale synthesis.

- Sequential alkylation excels in industrial settings due to superior purity and yield.

- Solid-phase methods are reserved for specialized applications requiring ultra-high purity.

Challenges and Mitigation Strategies

Polymerization of Acryloyl Chloride

Byproduct Formation During Methylation

Purification Difficulties

- Solution : Optimize flash chromatography gradients (e.g., hexanes/ethyl acetate 4:1 to 1:1) or employ recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, with a focus on substituent effects, biological activities, and physicochemical characteristics:

Substituent Effects on Bioactivity

- However, nitro groups may also increase toxicity risks due to metabolic reduction pathways .

- Hydrophilic Groups (e.g., OH, OCH₃) : Polar substituents, as seen in compound 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide , enhance aqueous solubility and anti-inflammatory efficacy but may reduce blood-brain barrier permeability .

Enzymatic Interactions

- CYP1A1 Modulation : Analogs like DF 203 (a benzothiazole derivative) demonstrate that acrylamide derivatives can interact with cytochrome P450 enzymes. The target compound’s fluorine substituent may reduce irreversible CYP1A1 inhibition compared to nitro or chloro analogs .

- Anti-inflammatory Targets: Hydroxyl-containing analogs inhibit nitric oxide (NO) production in macrophages, with IC₅₀ values comparable to the reference drug quercetin (~17 μM) . The target compound’s lack of polar groups may limit direct anti-inflammatory activity but improve pharmacokinetic properties.

Physicochemical Properties

| Property | Target Compound | 3-Nitrophenyl Analog | Hydroxy-Methoxy Analog |

|---|---|---|---|

| Molecular Weight | 283.3 g/mol | 316.3 g/mol | 385.4 g/mol |

| LogP (Predicted) | ~3.5 | ~3.8 | ~2.0 |

| Hydrogen Bond Donors | 1 | 1 | 3 |

| Hydrogen Bond Acceptors | 3 | 5 | 6 |

Predicted using structural analogs and software tools referenced in .

Biological Activity

N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Structural Characteristics

The compound features a fluorine atom and methyl groups on the phenyl rings, which may enhance its binding affinity to biological targets. The acrylamide functional group allows for covalent interactions with enzymes and receptors, potentially influencing various biochemical pathways.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound can covalently bond to specific enzymes, altering their activity. This interaction is crucial in pathways related to cancer and inflammation.

- Receptor Modulation : It may bind to receptors, influencing cellular signaling cascades that are essential for cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, related acrylamide derivatives have shown significant inhibition of cancer cell proliferation in various studies:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Acrylamide Derivative A | L1210 Mouse Leukemia | < 1 | Inhibition of DNA synthesis |

| Acrylamide Derivative B | MDA-MB-231 Breast Cancer | 10 | Induction of apoptosis |

These findings suggest that this compound could similarly affect cancer cell lines through comparable mechanisms.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have suggested that acrylamide derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Studies and Experimental Findings

- In Vitro Studies : A study evaluated the effects of acrylamide derivatives on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved the release of active metabolites that interfere with nucleotide synthesis .

- Molecular Modeling : Molecular docking studies have shown that this compound binds effectively to target enzymes involved in cancer pathways, suggesting a strong potential for drug development .

Q & A

Basic: What synthetic routes and reaction conditions are optimal for preparing N-(5-fluoro-2-methylphenyl)-3-(3-methylphenyl)acrylamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the acrylamide backbone via condensation of 3-(3-methylphenyl)acryloyl chloride with 5-fluoro-2-methylaniline under inert conditions.

- Step 2 : Solvent selection (e.g., dichloromethane or ethanol) to enhance reaction kinetics and yield. Temperature control (40–60°C) minimizes side reactions like hydrolysis.

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Optimization : Adjust stoichiometric ratios (1:1.2 for amine:acyl chloride) and use catalysts like DMAP to accelerate acylation. Reaction progress is tracked via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which analytical methods are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions. For example, the acrylamide double bond (δ 6.3–7.6 ppm in 1H NMR) and fluorine coupling patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected [M+H]+ ~324.1 Da) and detects impurities.

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%). TLC (silica gel, ethyl acetate/hexane) monitors intermediate steps .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

- Source Analysis : Verify compound purity (HPLC/MS) and storage conditions (e.g., degradation under light/humidity).

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (IC50 determination methods).

- Structural Analogues : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate electronic effects on activity .

Example : Discrepancies in kinase inhibition may arise from crystallographic data (SHELX-refined structures) vs. solution-phase conformations .

Advanced: What integrated strategies elucidate the mechanism of action in kinase inhibition?

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD) to targets like CDKs.

- X-ray Crystallography : Use SHELXL for refining co-crystal structures to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to validate binding poses .

Data Integration : Cross-reference MD results with mutagenesis studies (e.g., alanine scanning of kinase active sites) .

Basic: Which structural features govern this compound’s reactivity and bioactivity?

- Electron-Withdrawing Groups : The 5-fluoro substituent enhances electrophilicity of the acrylamide, promoting nucleophilic attack (e.g., by cysteine residues in kinases).

- Steric Effects : 2-methylphenyl groups restrict rotational freedom, stabilizing bioactive conformations.

- Hydrophobic Interactions : The 3-methylphenyl moiety enhances membrane permeability (logP ~3.5 predicted) .

Advanced: How can computational modeling predict binding affinity and guide SAR studies?

- Docking Studies : Use AutoDock Vina to screen against kinase libraries (PDB IDs: 4CKQ, 3DDL). Prioritize poses with ΔG < -8 kcal/mol.

- QSAR Models : Train on datasets of IC50 values for acrylamide derivatives (R² > 0.7). Key descriptors include polar surface area and H-bond acceptor count .

- Validation : Compare predicted vs. experimental affinities for fluorophenyl vs. methoxyphenyl analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.